1,1-Difluoro-2-methylpropan-2-ol

Description

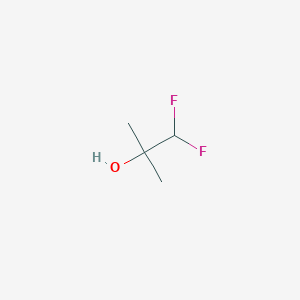

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoro-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O/c1-4(2,7)3(5)6/h3,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRBRCGHCPIOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-10-9 | |

| Record name | 1,1-difluoro-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1 Difluoro 2 Methylpropan 2 Ol

Chemo- and Regioselective Synthetic Routes

The construction of the 1,1-difluoro-2-methylpropan-2-ol scaffold requires precise control over bond formation to ensure the correct placement of the gem-difluoro group and the tertiary alcohol.

Adaptation of Established Alcohol Synthesis Methods to Fluorinated Precursors

A primary and effective method for synthesizing tertiary alcohols like this compound is the adaptation of the Grignard reaction. masterorganicchemistry.comlibretexts.orglibretexts.org This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. masterorganicchemistry.comwvu.edu For the synthesis of the target compound, this involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with 1,1-difluoroacetone.

The core of the Grignard reaction is the polarization of the carbon-magnesium bond, which renders the carbon atom nucleophilic and capable of attacking the electrophilic carbonyl carbon of a ketone. masterorganicchemistry.com This addition results in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol. libretexts.orglibretexts.org

Reaction Scheme:

Step 1 (Grignard Addition): Methylmagnesium bromide adds to the carbonyl group of 1,1-difluoroacetone.

Step 2 (Hydrolysis): The resulting magnesium alkoxide is treated with a dilute acid (e.g., HCl) to produce this compound. wvu.edu

The presence of the two fluorine atoms on the alpha-carbon of the ketone starting material increases the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack. However, careful control of reaction conditions is necessary to prevent side reactions, such as enolization, which can be promoted by the strong basicity of the Grignard reagent. chem-station.com The reaction is typically conducted in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the Grignard reagent and prevent its reaction with water. libretexts.org

Novel Carbon-Carbon Bond Forming Reactions in Fluorinated Systems

Beyond traditional Grignard reactions, novel methodologies for forming carbon-carbon bonds in fluorinated systems are an active area of research. These methods aim to overcome the limitations of classical reactions and provide alternative pathways to complex fluorinated molecules. While direct examples for this compound are specific, the principles apply broadly to gem-difluorinated tertiary alcohols.

One area of innovation involves the use of photogenerated intermediates to form C-C bonds. acs.org Photocatalytic processes can generate radical intermediates under mild conditions, which can then participate in bond-forming reactions. For instance, photocatalytic methods have been developed for the difunctionalization of alkenes, which could conceptually be adapted for building fluorinated alcohol frameworks. acs.org

Another approach involves the use of organosilane reagents. For example, 1,1-difluoroethylsilanes have been synthesized and used to introduce the 1,1-difluoroethyl group into carbonyl compounds, a reaction analogous to the synthesis of the target molecule. cas.cn These reactions often require a fluoride (B91410) source, such as cesium fluoride (CsF), to activate the silane (B1218182) reagent. cas.cn Such methods can offer different functional group tolerance compared to highly basic organometallic reagents.

Stereoselective Synthesis of Enantiopure this compound and its Analogs

While this compound itself is an achiral molecule, the synthesis of its chiral analogs is of significant interest, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry is crucial.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

The synthesis of enantiomerically pure compounds often employs chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.netresearchgate.net After the desired stereocenter is created, the auxiliary is removed. Evans' chiral oxazolidinones are a well-known class of auxiliaries used in various asymmetric transformations, including aldol (B89426) reactions and alkylations. researchgate.net

In the context of synthesizing chiral analogs of fluorinated tertiary alcohols, a chiral auxiliary could be attached to the ketone precursor. nih.gov For example, a sulfoxide (B87167) group can act as a chiral auxiliary on the electrophilic partner (the ketone). nih.gov The addition of a nucleophile, like an organometallic reagent, would then proceed with high diastereoselectivity, controlled by the stereodirecting influence of the auxiliary. Subsequent reductive cleavage of the auxiliary would yield the enantiomerically enriched tertiary alcohol. nih.gov

Catalytic asymmetric synthesis represents a more atom-economical approach. This involves using a chiral catalyst to control the stereoselectivity of the addition of a nucleophile to a prochiral ketone. While challenging, methods for the asymmetric addition of aryl and vinyl groups to ketones have been developed, often requiring a combination of a metal salt and a chiral ligand like BINOL. nih.gov A significant advancement in this area is the development of methods for the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) approach with a chiral Lewis base, which allows for the stereoselective activation of one of the two C-F bonds. nih.gov

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a powerful and green alternative for the synthesis of chiral molecules. researchgate.netnih.govnih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit high levels of stereo-, regio-, and chemoselectivity. researchgate.net Alcohol dehydrogenases (ADHs), for example, are used for the stereoselective reduction of ketones to produce chiral secondary alcohols.

For the synthesis of chiral β-gem-difluorinated alcohols, enzymatic reduction of the corresponding ketones has been shown to be highly effective. researchgate.net Studies have demonstrated that a range of alcohol dehydrogenases can reduce α-gem-difluorinated ketones to the corresponding (S)-alcohols with excellent yields (often >99%) and high enantiomeric excess (96% to >99% ee). researchgate.net This biocatalytic approach proceeds under mild, aqueous conditions (e.g., 30 °C), making it an environmentally benign option. researchgate.net

Furthermore, enzymes with promiscuous activities, such as lipases, have been shown to catalyze C-C bond-forming reactions like aldol and Henry reactions, presenting further opportunities for biocatalytic synthesis of complex fluorinated structures. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer and more environmentally sustainable. sigmaaldrich.comacs.org These principles are increasingly being applied to the synthesis of fluorinated compounds.

Key principles relevant to the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions, such as the Grignard reaction, generally have high atom economy.

Less Hazardous Chemical Syntheses: Methods should, where practicable, use and generate substances with little or no toxicity. sigmaaldrich.com This encourages the replacement of hazardous reagents and solvents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com Biocatalytic reactions often use water as a solvent, which is a significant advantage over volatile organic solvents used in many traditional syntheses. researchgate.netnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled. acs.org The development of catalytic asymmetric methods and the use of enzymes are prime examples of this principle in action. researchgate.netacs.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as it requires additional reagents and generates waste. sigmaaldrich.comacs.org The high specificity of enzymes can often eliminate the need for protecting groups, as they can target a specific site on a multifunctional molecule. acs.org

Design for Energy Efficiency: Energy requirements should be minimized. Reactions that can be conducted at ambient temperature and pressure, such as many biocatalytic processes, are preferable. nih.govresearchgate.net The use of microwave or ultrasound-assisted synthesis can also reduce reaction times and energy consumption. nih.gov

Applying these principles, the ideal synthesis of this compound would be a catalytic, one-pot reaction from readily available, non-hazardous starting materials, conducted in a green solvent like water, with minimal energy input and waste generation. While this ideal has not been fully realized, the shift towards biocatalytic and flow chemistry processes represents significant progress. researchgate.netresearchgate.net

Solvent-Free and Atom-Economical Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic routes, emphasizing the reduction of waste and the efficient use of resources. Solvent-free and atom-economical approaches are central to this paradigm.

Atom Economy: The concept of atom economy, introduced by Barry Trost, provides a measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal, 100% atom-economical reaction would see all atoms from the starting materials integrated into the product, with no byproducts.

For the synthesis of this compound, a theoretically highly atom-economical approach would involve the direct addition of a difluoromethyl nucleophile to acetone (B3395972). For instance, the reaction of difluoromethyllithium (LiCHF₂) with acetone would, in principle, directly yield the lithium salt of the desired alcohol. Subsequent aqueous workup would then provide the final product. In this scenario, the primary atoms of the reactants (acetone and the difluoromethylating agent) are all incorporated into the product skeleton.

Solvent-Free Synthesis: The elimination of volatile organic solvents is another key aspect of green chemistry, as it reduces environmental impact, improves safety, and can simplify product purification. While many reactions for the synthesis of fluorinated alcohols traditionally rely on solvents to ensure homogeneity and control reaction temperature, research is ongoing into performing such transformations under solvent-free conditions.

A hypothetical solvent-free synthesis of this compound could involve the reaction of acetone with a suitable difluoromethylating agent in the absence of a diluent, potentially activated by mechanical means (mechanochemistry) or by heating the neat reactants. Such an approach, while challenging to implement due to potential side reactions and mass transfer limitations, would offer significant environmental and economic advantages.

The following table outlines a theoretical atom-economical synthesis of this compound.

| Reactant 1 | Reactant 2 | Product | Byproduct(s) | Theoretical Atom Economy |

| Acetone (C₃H₆O) | Difluoromethane (CH₂F₂) | This compound (C₄H₈F₂O) | None (in an ideal addition) | 100% |

It is important to note that achieving 100% atom economy in practice is often difficult due to the need for catalysts, activating agents, and workup procedures that generate waste. However, striving for this ideal is a critical goal in the design of sustainable synthetic methods.

Metal-Free Catalysis in Fluorinated Alcohol Synthesis

The use of transition metals in catalysis has been instrumental in the development of a vast array of synthetic transformations. However, the toxicity, cost, and potential for product contamination associated with some metal catalysts have driven the search for metal-free alternatives. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in this regard.

A significant advancement in the synthesis of difluoromethylated alcohols, including this compound, is the development of organocatalytic direct difluoromethylation of aldehydes and ketones. rsc.orgrsc.org Research has demonstrated that a non-ionic, strong organic base, specifically a Schwesinger superbase, can effectively catalyze the addition of (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) to carbonyl compounds under mild conditions. rsc.orgrsc.org

This method provides a direct and efficient route to difluoromethylated carbinols with high yields. rsc.org The reaction is proposed to proceed through the activation of the Si-CF₂H bond by the organic Lewis base, which attacks the silicon atom to form a hypervalent species. rsc.org This intermediate then facilitates the addition of the difluoromethyl group to the carbonyl carbon of the ketone. A subsequent trimethylsilyl (B98337) (TMS) group transfer and acidic workup yield the final tertiary alcohol. rsc.org

The scope of this organocatalytic difluoromethylation has been explored with a variety of ketones, demonstrating its utility. The following table summarizes the results for the synthesis of several difluoromethylated tertiary alcohols using this metal-free approach. rsc.org

| Ketone Substrate | Product | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Acetophenone | 1,1-Difluoro-2-phenylpropan-2-ol | 10 | 12 | 95 |

| 4'-Methoxyacetophenone | 1,1-Difluoro-2-(4-methoxyphenyl)propan-2-ol | 10 | 12 | 92 |

| 4'-Chloroacetophenone | 2-(4-Chlorophenyl)-1,1-difluoropropan-2-ol | 10 | 12 | 96 |

| Propiophenone | 1,1-Difluoro-2-phenylbutan-2-ol | 10 | 24 | 85 |

| Benzophenone | 1,1-Difluoro-2,2-diphenylethanol | 10 | 12 | 99 |

| Cyclohexanone | 1-(Difluoromethyl)cyclohexan-1-ol | 10 | 24 | 42 |

This metal-free catalytic system offers several advantages, including mild reaction conditions, high yields, and the avoidance of transition metal contaminants. rsc.org While the protocol was noted to be less suitable for enolizable ketones, it represents a significant step forward in the sustainable synthesis of this important class of fluorinated molecules. rsc.org

Mechanistic Investigations of 1,1 Difluoro 2 Methylpropan 2 Ol Reactivity

Elucidation of Reaction Pathways Involving the Hydroxyl Group

The hydroxyl (-OH) group is a primary site of reactivity in 1,1-Difluoro-2-methylpropan-2-ol, participating in a variety of transformations typical of tertiary alcohols, yet influenced by the adjacent difluoromethyl group.

Nucleophilic and Electrophilic Transformations

The reactivity of the hydroxyl group can be understood through its dual electronic character. The oxygen atom possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows the alcohol to attack electrophilic species. However, direct nucleophilic substitution where the hydroxyl group acts as a leaving group is unfavorable due to its poor leaving group ability (as hydroxide, OH⁻).

For the alcohol to undergo substitution, the hydroxyl group must first be activated to create a better leaving group. youtube.comunco.edu This is typically achieved under acidic conditions where the oxygen is protonated to form an alkyloxonium ion (-OH₂⁺). youtube.com This ion is an excellent leaving group (as water, H₂O), and its departure generates a tertiary carbocation. This carbocation is then susceptible to attack by nucleophiles. This activation transforms the alcohol into an electrophilic species at the tertiary carbon. researchgate.net Boronic acids have also been explored as catalysts for the electrophilic activation of alcohols, promoting their direct transformation under mild conditions. researchgate.net

The general scheme for electrophilic activation and subsequent nucleophilic substitution is as follows:

Protonation/Activation: The hydroxyl group is activated by an acid or Lewis acid. youtube.comspringernature.com

Formation of Carbocation: The activated group departs, forming a tertiary carbocation. The stability of this carbocation is crucial for the reaction to proceed via an Sₙ1 mechanism.

Nucleophilic Attack: A nucleophile attacks the carbocation, forming the final product.

While tertiary alcohols like this compound are sterically hindered, their tendency to form stable carbocations favors Sₙ1-type reactions. nih.gov The electron-withdrawing nature of the adjacent gem-difluoro group, however, can destabilize the carbocation intermediate, potentially slowing down the rate of these reactions compared to non-fluorinated analogs.

Dehydration Mechanisms and Formation of Fluorinated Alkenes

The dehydration of alcohols to form alkenes is a classic elimination reaction. For tertiary alcohols such as this compound, this transformation typically proceeds through an E1 (Elimination, Unimolecular) mechanism under acidic catalysis. quora.comjove.comchegg.comlibretexts.org Tertiary alcohols are particularly susceptible to dehydration and often react under milder conditions (lower temperatures) than primary or secondary alcohols. libretexts.orgvedantu.com

The E1 mechanism for the dehydration of this compound involves three key steps:

Protonation of the Hydroxyl Group: An acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group, converting it into a good leaving group (an alkyloxonium ion). jove.comlibretexts.org

Loss of Water to Form a Carbocation: The C-O bond breaks, and a molecule of water departs, forming a tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction. jove.comjove.com

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation. quora.comlibretexts.org This results in the formation of a π-bond and yields the alkene product.

In the case of this compound, deprotonation occurs from the methyl group, as there are no hydrogens on the difluoromethyl carbon. This leads to the formation of a single fluorinated alkene product: 3,3-difluoro-2-methylprop-1-ene .

Table 1: Mechanistic Steps in the Dehydration of this compound

| Step | Description | Reactant(s) | Intermediate/Product |

| 1 | Protonation of Alcohol | This compound, H₃O⁺ | Protonated Alcohol (Alkyloxonium ion) |

| 2 | Formation of Carbocation | Protonated Alcohol | Tertiary Carbocation, H₂O |

| 3 | Deprotonation | Tertiary Carbocation, H₂O | 3,3-Difluoro-2-methylprop-1-ene, H₃O⁺ |

Esterification and Etherification Reactions

Esterification: The direct esterification of tertiary alcohols with carboxylic acids (Fischer esterification) is notoriously difficult and slow due to steric hindrance and the competing dehydration reaction under strong acid catalysis. researchgate.net More effective methods for esterifying tertiary alcohols involve using more reactive acylating agents like acid anhydrides or acyl chlorides. chemguide.co.ukgoogle.com The reaction with an acid anhydride, often catalyzed by a reusable solid acid catalyst, can produce the corresponding tertiary ester with high selectivity. google.com Similarly, reacting the alcohol with an acyl chloride at room temperature yields the ester and hydrogen chloride. chemguide.co.uk

Etherification: The synthesis of ethers from tertiary alcohols, for instance via the Williamson ether synthesis, is generally not feasible. The Williamson synthesis requires an alkoxide to act as a nucleophile attacking an alkyl halide. To form the required tertiary alkoxide from this compound, a strong base is needed. However, when this tertiary alkoxide is reacted with a primary alkyl halide, the alkoxide's strong basicity and steric bulk favor elimination (E2) over substitution (Sₙ2), leading to the formation of an alkene rather than the desired ether.

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its cleavage a significant challenge. researchgate.net However, activating and functionalizing the C-F bonds in gem-difluoro compounds like this compound opens pathways to novel fluorinated molecules.

Strategies for Selective C-F Bond Cleavage

Selective cleavage of a single C-F bond in a gem-difluoroalkane is a sought-after transformation, as it can lead to valuable monofluoroalkenes. researchgate.net Several strategies have been developed to achieve this challenging activation.

Lewis Acid Catalysis: Strong Lewis acids, particularly those with a high affinity for fluoride (B91410) (fluorophilic), can facilitate C-F bond activation. Aluminum-based reagents like dimethylaluminum chloride (Me₂AlCl) and ethylaluminum dichloride (EtAlCl₂) have been used to promote the elimination of a fluoride ion from trifluoromethyl groups, generating a stabilized difluoro cation that can then react with various nucleophiles. nii.ac.jp For unactivated gem-difluoroalkanes, more potent Lewis acids such as [Al(C₆F₅)₃] may be required. researchgate.net

Transition Metal Catalysis: Transition metal complexes can activate C-F bonds through mechanisms like oxidative addition. The cooperation between a low-valent transition metal (e.g., palladium or iridium) and a fluorophilic activator can enable the cleavage of even non-activated C(sp³)–F bonds. nih.gov For example, iridium complexes have been shown to promote facile fluoride ion abstraction from 1,1-difluoroethylene. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient alternative for C-F bond cleavage. sioc-journal.cn This approach often involves the formation of a radical anion intermediate, which then expels a fluoride ion. nih.gov This strategy has been successfully applied to the defluorinative alkylation of trifluoroacetates and -acetamides. nih.gov

Table 2: Selected Strategies for C-F Bond Activation in Fluorinated Alkanes

| Strategy | Catalyst/Reagent Example | Mechanism Highlight | Potential Outcome for a gem-Difluoroalkane |

| Lewis Acid Catalysis | Me₂AlCl, [Al(C₆F₅)₃] | Fluoride abstraction to form a carbocation intermediate. researchgate.netnii.ac.jp | Formation of a monofluoroalkene or alkylated product. |

| Transition Metal Catalysis | Palladium or Iridium complexes | Oxidative addition of the C-F bond to the metal center. nih.gov | C-F functionalization (e.g., arylation, borylation). nih.gov |

| Photoredox Catalysis | Organic photocatalysts (e.g., diaryl ketones) | Single-electron transfer to form a radical anion, followed by fluoride elimination. sioc-journal.cnnih.gov | Hydrodefluorination or defluorinative alkylation. |

Defluorination and Hydrodefluorination Pathways

Defluorination involves the removal of fluorine atoms, while hydrodefluorination is the specific replacement of a fluorine atom with a hydrogen atom. These processes are crucial for modifying fluorinated compounds.

Defluorination: The complete removal of both fluorine atoms from a gem-difluoro group is a challenging process. Dehydrofluorination, the elimination of HF, can occur in derivatives like 4-CF₃-β-lactams to form gem-difluoroalkenes, though this often requires strong bases like LiHMDS and may lead to decomposition. nih.gov

Hydrodefluorination (HDF): This reaction replaces a C-F bond with a C-H bond. For trifluoromethylarenes, organophotoredox catalysis has been shown to achieve the selective replacement of a single fluorine atom with hydrogen. libretexts.org The mechanism typically involves the formation of a radical anion, which expels a fluoride ion. The resulting radical is then reduced and protonated to give the hydrodefluorinated product. libretexts.org For gem-difluoroalkanes, similar reductive pathways using metal hydrides or catalytic systems could potentially achieve hydrodefluorination, yielding a monofluoroalkane. Strategies using N-heterocyclic phosphines have also emerged for the metal-free hydrodefluorination of trifluoromethylalkenes, which could be adapted for gem-difluoro systems. researchgate.net

Transition Metal-Catalyzed C-F Bond Activation

The activation of the inert C-F bond is a formidable challenge in synthetic chemistry. Transition metal catalysis has emerged as a powerful tool to facilitate this process, enabling the functionalization of organofluorine compounds under milder conditions than previously possible. nih.gov While specific studies on this compound are not extensively documented, the principles of transition metal-catalyzed C-F bond activation in related gem-difluoro compounds provide a framework for understanding its potential reactivity.

Transition metal-catalyzed reactions of gem-difluoroalkenes often proceed through a net C-F bond functionalization to yield monofluorinated products. nih.gov A common mechanistic pathway involves the formation of a β-fluoro alkylmetal intermediate, which can readily undergo β-fluoride elimination. nih.gov For instance, copper-based catalyst systems have been shown to effect the hydrodefluorination of gem-difluoroalkenes, where a Cu(I) salt promotes the formation of an intermediate that subsequently eliminates a fluoride ion to produce a monofluoroalkene. nih.gov

Palladium catalysis is also prevalent in C-F bond activation. For example, palladium catalysts have been employed in the cross-coupling reactions of gem-difluoroolefins. rsc.org Furthermore, the combination of a transition metal with a fluorophilic activator, such as a silyl (B83357) group or a counterion, can labilize the fluoride and facilitate its substitution. nih.gov In the context of this compound, a tertiary alcohol, transition metal-mediated activation of the C-F bond would likely compete with reactions at the hydroxyl group. However, the principles established for gem-difluoroalkenes suggest that catalysts based on metals like palladium, copper, or iridium could potentially mediate the cleavage of a C-F bond in this compound, likely proceeding through an organometallic intermediate where the metal center is in proximity to the fluorine atoms.

The table below summarizes some transition metals and their roles in the activation of C-F bonds in related fluorinated compounds.

| Transition Metal | Role in C-F Activation | Example Substrate Class |

| Palladium (Pd) | Catalyzes cross-coupling and C-H functionalization reactions. | gem-Difluoroolefins, Aromatic compounds rsc.orgresearchgate.net |

| Copper (Cu) | Promotes hydrodefluorination and addition of fluoride. | gem-Difluoroalkenes nih.gov |

| Iridium (Ir) | Used in enantioselective C-F bond activation. | Allylic difluoromethylene groups nih.gov |

| Rhodium (Rh) | Can mediate fluorine transfer from a perfluorinated ligand. | Perfluorinated ligands digitellinc.com |

Radical-Based C-F Bond Activation Mechanisms

Radical chemistry offers an alternative approach to C-F bond activation, often under mild conditions. nih.gov Radical-based transformations of gem-difluoroalkenes typically involve the addition of a radical species to the double bond. nih.gov This addition preferentially occurs at the difluorinated carbon atom to generate a stable β,β-difluororadical intermediate. nih.gov This intermediate can then be trapped by various reagents to form the final product, retaining both fluorine atoms. nih.gov

Another radical-based strategy is decarboxylative fluorination, which has proven to be a robust method for creating monofluoroalkyl groups. nih.gov Photochemical methods can be employed to generate radicals that subsequently participate in the functionalization of fluorinated compounds. nih.gov For instance, a proposed mechanism for the gem-difluoroallylation of aryl sulfonium (B1226848) salts involves the generation of an aryl radical via single electron transfer (SET) from a photoexcited ruthenium complex. acs.org This aryl radical then adds to a trifluoromethyl styrene, leading to a radical intermediate that eliminates a fluoride ion. acs.org

In the case of this compound, a radical-based C-F activation could be envisioned. The generation of a radical at a suitable position on the molecule or through an intermolecular radical reaction could lead to subsequent C-F bond cleavage. The high bond dissociation energy of the C-F bond makes homolytic cleavage challenging, but radical reactions that proceed through lower energy pathways, such as addition-elimination or atom transfer, could be feasible.

Reaction Kinetics and Thermodynamic Profiles

The kinetics and thermodynamics of C-F bond activation are critical for understanding and predicting the reactivity of fluorinated compounds. The C-F bond is the strongest single bond to carbon, which is reflected in its high bond dissociation energy (BDE). wikipedia.org

The table below presents the bond dissociation energies for a series of fluoromethanes, illustrating the effect of increasing fluorination on C-F bond strength.

| Compound | Bond | Bond Dissociation Energy (kcal/mol) |

| CH₃-F | C-F | 115 |

| CH₂F-F | C-F | Not specified |

| CHF₂-F | C-F | Not specified |

| CF₃-F | C-F | 130 |

Data from Wikipedia wikipedia.org

This trend shows that the C-F bond strength increases with the number of fluorine atoms on the same carbon. wikipedia.org This has significant implications for the selective partial defluorination of polyfluorinated compounds, as the C-F bonds in the product of a sequential defluorination may be more easily cleaved than those in the starting material. rsc.org

Rate Determinations for Key Transformations

While not directly measuring the rate of C-F bond cleavage, the kinetics of reactions where C-F bond activation is the rate-determining step would be of great interest. The rate of such reactions would be influenced by the nature of the catalyst, the reaction conditions (temperature, solvent), and the structure of the substrate.

Activation Energies and Transition State Analysis

The activation energy (Ea) for C-F bond cleavage is generally high due to the bond's strength. nih.gov Computational studies, such as those using density functional theory (DFT), are valuable tools for analyzing transition states and calculating activation energies for reactions involving fluorinated compounds. acs.orgnih.govrsc.orgmdpi.com

For example, a computational study on the fluorination of an organic electrophile by a rhodium complex with a perfluorinated ligand investigated the C-F bond activation process. acs.org The study used DFT to calculate the geometry, NMR shifts, and energy of the system, identifying the most likely C-F bond to be activated based on factors like bond interaction energy and the charge distribution on the fluorine atoms. acs.org

In the context of this compound, a transition state analysis for a C-F bond activation reaction would likely involve the coordination of a catalyst or reagent to one of the fluorine atoms, leading to a weakening of the C-F bond. The geometry of the transition state would be crucial in determining the stereochemical outcome of the reaction, if applicable. The activation energy would be a key parameter in assessing the feasibility of the reaction under different conditions. Without specific experimental or computational data for this compound, we can only infer that the activation energy for its C-F bond cleavage would be substantial and that catalytic methods would be necessary to lower this barrier to a synthetically useful level.

Applications of 1,1 Difluoro 2 Methylpropan 2 Ol in Advanced Organic Synthesis

1,1-Difluoro-2-methylpropan-2-ol as a Versatile Building Block

The utility of this compound as a building block stems from the reactivity of its hydroxyl group and the influential presence of the adjacent difluorinated carbon. It provides a platform for creating more complex structures that benefit from the unique properties imparted by fluorine.

The primary application of this compound is as a direct source of the 1,1-difluoro-2-hydroxy-2-methylpropyl group. This moiety can be incorporated into larger molecules through reactions involving its tertiary hydroxyl group. For instance, the hydroxyl group can act as a nucleophile or be activated to form ethers or esters, thereby attaching the entire fluorinated alcohol structure to another molecule. The presence of this bulky, fluorinated group can significantly influence the lipophilicity, metabolic stability, and binding characteristics of the parent molecule, a strategy widely employed in medicinal chemistry.

Beyond the direct incorporation of the alcohol moiety, this compound serves as a precursor for other valuable fluorinated fragments.

Alkoxy Moieties : The compound can be O-alkylated or O-arylated to generate ethers, thereby introducing a (1,1-difluoro-2-methylpropan-2-yl)oxy moiety. The synthesis of aryl fluoroalkyl ethers is a recognized strategy in the development of agrochemicals and pharmaceuticals, as the fluorinated alkoxy group can enhance metabolic resistance and binding affinity. beilstein-journals.org For example, a reaction pathway analogous to the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols could be envisioned, where this compound or a derivative acts as the electrophilic partner. beilstein-journals.org

Alkyl Moieties : Through derivatization of the hydroxyl group into a good leaving group (e.g., tosylate, halide), the 1,1-difluoro-2-methylpropyl fragment can be used as an electrophilic building block in substitution or coupling reactions. This allows for the formation of C-C bonds, attaching the fluorinated alkyl group directly to carbon-based frameworks.

Role in the Synthesis of Novel Fluorinated Scaffolds

The strategic use of this compound facilitates the construction of novel and complex molecular architectures containing fluorine, including both heterocyclic and carbocyclic systems. researchgate.net

Heterocyclic compounds are central to medicinal chemistry, and incorporating fluorinated groups can fine-tune their biological activity. This compound is a valuable starting material for creating such systems.

Oxygen-Containing Heterocycles : Dehydration of the tertiary alcohol can yield 3,3-difluoro-2-methylprop-1-ene. This fluorinated olefin is a potential substrate for cycloaddition reactions. For example, photochemical [2+2] cycloadditions between fluoro-olefins and aldehydes or ketones are known to produce fluorinated oxetanes, a class of four-membered oxygen-containing heterocycles. beilstein-journals.orgnih.gov

Nitrogen-Containing Heterocycles : The hydroxyl group can be converted into an amino group. The resulting 1,1-difluoro-2-methylpropan-2-amine (B1432409) is a documented compound, available as its hydrochloride salt. sigmaaldrich.com This amine serves as a key synthon for building a variety of nitrogen-containing heterocycles, such as fluorinated pyrimidines, imidazoles, or more complex fused systems, through condensation and cyclization reactions.

The assembly of all-carbon ring systems that bear the 1,1-difluoro-2-methylpropyl group is another important application. researchgate.net The principles of cyclopropane (B1198618) chemistry, for instance, highlight how gem-dihalo compounds can be valuable precursors in ring-forming reactions. beilstein-journals.org While specific examples starting from this compound are not extensively documented, its derivatives could participate in reactions to form carbocyclic structures. For example, conversion to an unsaturated derivative would provide a diene or dienophile for Diels-Alder reactions, a powerful method for constructing six-membered rings and complex polycyclic systems.

Derivatization Strategies for Functional Group Interconversion

The synthetic versatility of this compound is greatly expanded by the chemical transformation of its tertiary hydroxyl group into other functionalities. This process, known as functional group interconversion (FGI), is a cornerstone of organic synthesis. imperial.ac.uk

Key derivatization strategies include:

Conversion to Chloroformate : A documented derivatization is the reaction of the alcohol with phosgene (B1210022) or a phosgene equivalent to form 1,1-difluoro-2-methylpropan-2-yl carbonochloridate (B8618190). sigmaaldrich.com This chloroformate is a reactive intermediate used for introducing the corresponding carbonate or carbamate (B1207046) linkages.

Conversion to Halides and Sulfonates : Standard FGI protocols can be applied to convert the tertiary alcohol into a better leaving group. vanderbilt.edu Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base would yield sulfonate esters. ub.edu These esters are excellent substrates for Sₙ2 reactions to introduce a variety of nucleophiles. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could be used to generate the corresponding alkyl halides. vanderbilt.eduub.edu

Conversion to Amines : The alcohol can be converted to an amine, as evidenced by the commercial availability of 1,1-difluoro-2-methylpropan-2-amine hydrochloride. sigmaaldrich.com This transformation could be achieved through a Ritter reaction (reaction with a nitrile under acidic conditions) or a Mitsunobu reaction using a nitrogen nucleophile like hydrazoic acid or a protected amine. vanderbilt.edu

The table below summarizes key derivatization strategies for this compound.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

| Tertiary Alcohol | Phosgene or equivalent | Chloroformate | 1,1-difluoro-2-methylpropan-2-yl carbonochloridate sigmaaldrich.com |

| Tertiary Alcohol | Tosyl Chloride (TsCl), Pyridine | Sulfonate Ester (Tosylate) | 1,1-difluoro-2-methylpropan-2-yl tosylate |

| Tertiary Alcohol | Nitrile (e.g., Acetonitrile), Acid | Amine | 1,1-difluoro-2-methylpropan-2-amine sigmaaldrich.com |

| Tertiary Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Alkene | 3,3-difluoro-2-methylprop-1-ene |

Halogenation and Amine Formation

Halogenation

The conversion of the hydroxyl group of this compound into a halogen is a key step for preparing it for further synthetic applications, such as coupling reactions. Tertiary alcohols can typically be converted to the corresponding alkyl halides using hydrohalic acids (e.g., HCl, HBr) or other halogenating agents like thionyl chloride (SOCl2) for chlorination. The reaction with hydrohalic acids often proceeds via an SN1 mechanism, involving the formation of a stable tertiary carbocation intermediate after protonation of the hydroxyl group. The presence of the electron-withdrawing gem-difluoro group might destabilize an adjacent carbocation, potentially making this transformation more challenging than for its non-fluorinated analog.

Amine Formation

The synthesis of the corresponding amine, 1,1-difluoro-2-methylpropan-2-amine, represents a valuable transformation, as tertiary amine motifs are common in pharmaceuticals. chemrxiv.orgnih.gov Direct conversion of the alcohol to the amine is not typical. A more plausible route involves a two-step sequence:

Activation of the Hydroxyl Group: The alcohol is first converted into a better leaving group. This is often achieved by transforming it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), or more commonly for subsequent coupling reactions, a triflate (OTf).

Nucleophilic Substitution: The activated intermediate can then undergo nucleophilic substitution with an amine source. For the synthesis of a primary amine, an ammonia (B1221849) equivalent is used. wikipedia.org This could involve reagents like sodium azide (B81097) followed by reduction, or direct amination using methods developed for challenging substrates.

This indirect pathway is a standard strategy in organic synthesis for converting alcohols to amines.

Coupling Reactions (e.g., Suzuki, Buchwald)

The alcohol functional group of this compound is not directly suitable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. To be used in these reactions, the compound must first be converted into an electrophilic partner, typically an organohalide or a triflate. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate. organic-chemistry.orgnih.gov To employ this compound in this reaction, it would first need to be converted to a derivative like 1-bromo-1,1-difluoro-2-methylpropane or the corresponding triflate. While no specific examples using this exact substrate are available, the coupling of triflates derived from hydroxyl groups is a well-established and powerful method. researchgate.net For instance, vinyl and aryl triflates are common coupling partners.

The general applicability is demonstrated by the successful coupling of various pyridyl triflates with alkenyl boronates, a transformation that creates complex molecular scaffolds. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of a Pyridyl Triflate

| Component | Condition | Role | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh3)4 (10 mol %) | Palladium Source | nih.gov |

| Base | K3PO4 (3 equiv) | Activates Boronate | nih.gov |

| Solvent | Dioxane | Reaction Medium | nih.gov |

| Temperature | 50-80 °C | Thermal Energy | nih.gov |

| Reactants | Pyridyl triflate, Alkenyl pinacol (B44631) boronate | Coupling Partners | nih.gov |

This methodology highlights the potential for a triflate derived from this compound to participate in similar C-C bond-forming reactions, provided a suitable derivative can be synthesized.

Buchwald-Hartwig Amination

Similarly, the Buchwald-Hartwig amination forges carbon-nitrogen bonds between an aryl/vinyl halide or triflate and an amine. wikipedia.org Again, the alcohol must be activated, typically as a halide or triflate. Once converted, the resulting electrophile could theoretically be coupled with a wide range of primary or secondary amines to generate sterically hindered tertiary amines, a structure of interest in medicinal chemistry. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include challenging substrates. beilstein-journals.org

Late-Stage Functionalization Applications

Late-stage functionalization (LSF) refers to the introduction of functional groups into complex, often drug-like molecules in the final steps of a synthesis. researchgate.net This strategy allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without resorting to de novo synthesis.

The gem-difluoromethyl group is a highly sought-after motif in LSF due to its ability to act as a bioisostere for carbonyl groups or ethers and to improve metabolic stability. digitellinc.com While this compound itself is a simple building block, the chemical space it represents—a gem-difluoroalkyl group attached to a quaternary center—is highly relevant to LSF.

The primary application in LSF would not be using the alcohol directly, but rather using synthetic methods that install the tert-butyl-CF2- fragment or a related moiety onto a complex scaffold. The literature contains numerous examples of LSF strategies focused on installing fluorinated groups. digitellinc.comnih.gov For example, reactions involving the functionalization of gem-difluoroalkenes are a common strategy to build complexity while retaining the crucial CF2 group. nih.govnih.gov These reactions often proceed via radical pathways or transition-metal catalysis to avoid β-fluoride elimination, a common side reaction with gem-difluoro compounds. nih.gov

Therefore, while this compound is more of a primary building block, the synthetic principles derived from its structure are highly applicable to the goals of late-stage functionalization. The development of new methods to attach such fluorinated quaternary centers to complex molecules remains an active area of research.

Computational and Theoretical Studies on 1,1 Difluoro 2 Methylpropan 2 Ol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in predicting the geometry and electronic landscape of a molecule. For fluorinated organic compounds, these calculations offer deep insights into the effects of fluorine substitution.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules like 1,1-difluoro-2-methylpropan-2-ol. DFT calculations can be employed to determine optimized geometries, bond lengths, bond angles, and vibrational frequencies.

For fluorinated alcohols, DFT studies, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G+(d,p) or larger, can accurately predict how the strongly electronegative fluorine atoms influence the molecular structure. researchgate.net The presence of the two fluorine atoms on the C1 carbon is expected to shorten the C-F bonds and influence the adjacent C-C bond and the geometry around the tertiary alcohol group.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C1-F Bond Length | ~1.35 Å |

| C1-C2 Bond Length | ~1.54 Å |

| C2-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| F-C1-F Bond Angle | ~105° |

| C1-C2-O Bond Angle | ~108° |

Note: These are estimated values based on typical DFT calculations for similar fluorinated organic molecules. Actual values would require specific calculations.

Molecular orbital (MO) analysis, often performed in conjunction with DFT, reveals the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability. In this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of the HOMO, which is likely localized around the oxygen atom of the alcohol group.

The charge distribution, often analyzed using methods like Mulliken population analysis, would show a significant partial negative charge on the fluorine and oxygen atoms and a partial positive charge on the carbon atoms attached to them, as well as the hydrogen of the hydroxyl group. This charge separation has profound implications for the molecule's polarity and intermolecular interactions.

Table 2: Predicted Mulliken Charges for Selected Atoms in this compound

| Atom | Predicted Partial Charge (e) |

| F | -0.3 to -0.4 |

| O | -0.7 to -0.8 |

| C1 | +0.4 to +0.5 |

| C2 | +0.2 to +0.3 |

| H (of OH) | +0.4 to +0.5 |

Note: These are estimated values and can vary depending on the specific computational method and basis set used.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms and the interactions between molecules are critical to understanding the macroscopic properties of a substance.

Fluorinated alcohols can exhibit intramolecular hydrogen bonding, where the hydroxyl hydrogen interacts with a nearby fluorine atom. In the case of this compound, the rotational freedom around the C1-C2 bond could allow for a conformation where the OH group is in proximity to the fluorine atoms. Theoretical studies on similar molecules, like 1,2-difluoroethane, have shown that gauche conformations can be more stable than anti conformations due to hyperconjugative effects, despite potential steric or electrostatic repulsion. youtube.com A similar analysis for this compound would likely reveal a preferred conformation that balances these competing interactions, potentially involving a weak intramolecular O-H···F hydrogen bond.

The behavior of this compound in a solvent is significantly influenced by its ability to form hydrogen bonds. As a hydrogen bond donor (via the OH group) and acceptor (via the oxygen and fluorine atoms), it can interact strongly with polar and protic solvents. Computational models, such as the Polarizable Continuum Model (PCM), can be used to study these interactions. mdpi.com

In solution, fluorinated alcohols are known to form clusters, both with themselves and with solvent molecules. acs.orgrsc.org These clusters are held together by a network of hydrogen bonds. The strength and nature of these interactions are influenced by the increased acidity of the hydroxyl proton due to the electron-withdrawing fluorine atoms. acs.org Theoretical calculations can predict the geometries and binding energies of these clusters, providing insight into the solvent properties of such compounds. acs.org

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations.

Theoretical modeling can be applied to understand the potential reactivity of this compound. For instance, the solvolysis of tertiary alcohols often proceeds through a carbocation intermediate. DFT calculations can be used to model the formation of the corresponding tertiary carbocation from this compound and to determine the activation energy for this process. The presence of the difluoromethyl group would significantly influence the stability of the adjacent carbocation.

Furthermore, studies on the reactions of similar compounds, such as the hydrogenation of 1-hydroxypropan-2-one, demonstrate how computational methods can be used to map out the entire reaction pathway, including the identification of transition states. researchgate.net An intrinsic reaction coordinate (IRC) calculation can confirm that a calculated transition state correctly connects the reactants and products. researchgate.net Such an approach could be used to investigate, for example, the dehydration of this compound to form an alkene. The high electronegativity of fluorine would play a crucial role in the stability of any charged intermediates or transition states.

Energy Profiles for Bond Activation and Formation

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the energy landscapes of chemical reactions. For this compound, a key reaction is the activation of the C-O bond of the tertiary alcohol, which is a critical step for its functionalization.

While specific energy profiles for the bond activation of this compound are not extensively documented in dedicated studies, insights can be drawn from computational analyses of similar reactions involving tertiary alcohols. For instance, the dehydroxylative fluorination of tertiary alcohols is a reaction that proceeds through the activation of the hydroxyl group. acs.org Computational models of such reactions can predict the activation energies required for the initial C-O bond cleavage.

In a related context, DFT calculations have been employed to investigate the mechanism of fluorocyclization reactions that form tertiary carbon-fluorine stereocenters. nih.gov These studies reveal the energy barriers associated with the formation of the C-F bond, providing a theoretical framework for understanding the energetics of introducing fluorine at a tertiary carbon, a process analogous to the reverse of C-F bond activation in a fluorinated alcohol.

The presence of the two fluorine atoms is expected to significantly influence the energy profile of bond activation at the tertiary carbon. The strong electron-withdrawing nature of the fluorine atoms can affect the stability of potential intermediates, such as carbocations, that may form upon C-O bond cleavage.

Table 1: Predicted Collision Cross Section (CCS) Data for a Related Compound

While direct experimental or computational data on the bond activation energies of this compound are scarce, computational tools can predict other physicochemical properties. For the related compound 1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, predicted collision cross section values, which are related to the molecule's shape and size, have been calculated. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 153.07216 | 124.6 |

| [M+Na]⁺ | 175.05410 | 133.5 |

| [M-H]⁻ | 151.05760 | 126.2 |

| [M+NH₄]⁺ | 170.09870 | 139.0 |

| [M+K]⁺ | 191.02804 | 132.9 |

| [M+H-H₂O]⁺ | 135.06214 | 117.6 |

| [M+HCOO]⁻ | 197.06308 | 142.3 |

| [M+CH₃COO]⁻ | 211.07873 | 177.0 |

Data for 1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol. uni.lu

Influence of Fluorination on Reaction Energetics and Selectivity

The introduction of fluorine atoms into an organic molecule profoundly alters its electronic properties and, consequently, its reactivity and the energetics of its reactions. In this compound, the two fluorine atoms exert a strong -inductive effect.

This electron-withdrawing effect increases the acidity of the hydroxyl proton compared to its non-fluorinated counterpart, 2-methylpropan-2-ol. researchgate.net This enhanced acidity can influence reactions where the hydroxyl group acts as a nucleophile or a leaving group.

Computational studies on analogous small fluorinated molecules, such as 1,2-difluoroethane, have shown that fluorine can have complex effects on conformational stability. youtube.com In 1,2-difluoroethane, the gauche conformation is surprisingly more stable than the anti-conformation, a phenomenon attributed to hyperconjugation between the C-H bonding orbitals and the C-F anti-bonding orbitals. youtube.com While this compound has a different structure, similar hyperconjugative interactions involving the C-F bonds are likely to play a role in determining its preferred conformations and the stereoselectivity of its reactions.

In the context of reaction selectivity, computational models of fluorocyclization reactions have demonstrated how the presence of fluorine and the nature of the catalyst can control the stereochemical outcome. nih.gov DFT calculations can map out the transition states for different stereoisomeric products, allowing for the prediction of which isomer will be favored based on the relative energy barriers.

Structure-Activity Relationship (SAR) Studies based on Computational Data

While SAR studies typically refer to the biological activity of a series of compounds, computational data can provide a foundational understanding of how structural modifications, such as the introduction of the this compound moiety, can influence molecular interactions.

For example, in the design of inhibitors for specific enzymes, the replacement of a hydrogen or a methyl group with a difluoromethyl group can lead to a significant change in binding energy. Computational methods can quantify this change, providing a rationale for the observed increase or decrease in activity.

While a comprehensive SAR study based solely on computational data for a series of compounds containing the this compound group is not publicly available, the principles of computational chemistry provide a clear framework for how such a study would be conducted. Key parameters that would be calculated include:

Binding energies: To predict the strength of the interaction with a target protein.

Conformational analysis: To understand the preferred shape of the molecule in a biological environment.

Electrostatic potential maps: To visualize the electron-rich and electron-poor regions of the molecule and predict potential interaction sites.

These computational insights are invaluable for the rational design of new molecules with desired biological activities, where the this compound group can serve as a key building block.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural analysis of organofluorine compounds. The presence of the spin-active ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a multi-faceted approach to elucidating the molecule's precise structure.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The analysis of one-dimensional NMR spectra provides critical information regarding the chemical environment of each nucleus.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 1,1-Difluoro-2-methylpropan-2-ol is expected to show three distinct signals. The two methyl groups (CH₃) are chemically equivalent and would appear as a single peak. The hydroxyl (OH) proton will present as a singlet, and the difluoromethyl (CHF₂) proton will appear as a triplet due to coupling with the two adjacent fluorine atoms. The integration of these signals would correspond to a 6:1:1 ratio.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, three signals are anticipated. The two equivalent methyl carbons will produce one signal. The quaternary carbon bonded to the hydroxyl group will have a distinct chemical shift. The carbon of the difluoromethyl group will be split into a triplet by the two directly attached fluorine atoms, a characteristic feature for a CF₂ group. rsc.orgdocbrown.info

¹⁹F NMR (Fluorine-19 NMR): Given that ¹⁹F has 100% natural abundance and a high magnetogyric ratio, ¹⁹F NMR is highly sensitive. huji.ac.ilnih.gov The two fluorine atoms in this compound are equivalent and would give rise to a single signal. This signal would be split into a doublet by the adjacent proton of the CHF₂ group. huji.ac.ilrsc.org The wide chemical shift range of ¹⁹F NMR helps in clearly identifying fluorinated moieties within a molecule. huji.ac.ilnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

| ¹H | -C(CH₃)₂ | ~1.3 | Singlet | N/A |

| -OH | Variable | Singlet | N/A | |

| -CHF₂ | ~5.8 - 6.2 | Triplet | J(H,F) ≈ 56 Hz | |

| ¹³C | -C (CH₃)₂ | ~30-40 | Singlet | N/A |

| -C (OH) | ~70-80 | Singlet | N/A | |

| -C HF₂ | ~115-125 | Triplet | J(C,F) ≈ 240-250 Hz | |

| ¹⁹F | -CHF₂ | ~ -110 to -130 | Doublet | J(F,H) ≈ 56 Hz |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms and confirming the molecular structure. ed.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, a key correlation would be absent between the methyl protons and the CHF₂ proton, confirming the presence of the intervening quaternary carbon.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates protons with their directly attached carbons. This would definitively link the proton signal of the methyl groups to the methyl carbon signal and the CHF₂ proton signal to the difluoromethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. ed.ac.uk This is crucial for piecing together the carbon skeleton. One would expect to see correlations from the methyl protons to the quaternary carbon and the difluoromethyl carbon. Similarly, the CHF₂ proton would show a correlation to the quaternary carbon.

¹⁹F-Based 2D NMR: Techniques like ¹⁹F-¹³C HSQC can directly correlate fluorine atoms to their attached carbons, leveraging the large one-bond and two-bond C-F coupling constants for unambiguous assignments. acs.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) provides the molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a molecular fingerprint. wikipedia.org

Fragmentation Pathways of Difluorinated Alcohols

Upon ionization in a mass spectrometer, the molecular ion of an alcohol is often unstable. libretexts.orgyoutube.com For this compound, several key fragmentation pathways are expected:

Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen atom. wikipedia.orglibretexts.org Loss of a methyl radical (•CH₃) from the molecular ion would lead to a prominent fragment ion. Another possible alpha-cleavage would be the loss of the difluoromethyl radical (•CHF₂).

Dehydration: Elimination of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation for alcohols, which would result in an ion with a mass 18 units less than the molecular ion. libretexts.orgyoutube.com

Loss of HF: Fluorinated compounds can lose hydrogen fluoride (B91410) (HF), leading to a fragment ion with a mass 20 units lower than the molecular ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Formation Process | Predicted m/z |

| [C₄H₈F₂O]⁺ | Molecular Ion (M⁺) | 110 |

| [C₃H₅F₂O]⁺ | α-cleavage (Loss of •CH₃) | 95 |

| [C₄H₇F₂]⁺ | Dehydration (Loss of H₂O) | 92 |

| [C₃H₈O]⁺ | α-cleavage (Loss of •CHF₂) | 59 |

| [C₄H₇FO]⁺ | Loss of HF | 90 |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion and its fragments. rsc.org This precision allows for the determination of the elemental composition of each ion, confirming that the measured mass corresponds to the specific chemical formula (e.g., C₄H₈F₂O for the parent molecule) and ruling out other possibilities with the same nominal mass. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ua.pt

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding. docbrown.info Strong absorptions corresponding to C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. The most indicative signals for the fluorinated portion of the molecule would be very strong C-F stretching bands, typically found in the 1000-1200 cm⁻¹ region. rsc.org A C-O stretching vibration would also be present around 1100-1200 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is often weak in Raman spectra, the C-H and C-F stretching vibrations would be clearly visible. ua.ptacs.org Raman is particularly useful for observing symmetric vibrations, which can be weak or inactive in the IR spectrum, providing a more complete vibrational profile of the molecule.

Table 3: Characteristic Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H | Stretching | 2850 - 3000 | Medium to Strong |

| C-O | Stretching | 1100 - 1200 | Strong |

| C-F | Stretching | 1000 - 1200 | Very Strong |

Vibrational Modes of C-F and O-H Bonds

Infrared (IR) spectroscopy is a critical tool for identifying the functional groups within a molecule by detecting the absorption of infrared radiation, which excites specific bond vibrations. In the case of this compound, the most telling vibrational modes are those associated with the carbon-fluorine (C-F) and hydroxyl (O-H) bonds.

The O-H bond in alcohols gives rise to a characteristic and easily identifiable absorption band in the IR spectrum. For alcohols in a condensed phase (liquid or solid), this absorption is typically broad and strong, appearing in the range of 3230–3550 cm⁻¹. chemguide.co.uk The breadth of this peak is a direct consequence of hydrogen bonding between alcohol molecules. docbrown.infodocbrown.info In contrast, a free, non-hydrogen-bonded O-H group (as might be observed in the gas phase or in a very dilute solution in a non-polar solvent) would produce a sharper, weaker absorption at a higher wavenumber.

The table below summarizes the expected characteristic IR absorption frequencies for the key functional groups in this compound, based on data from analogous compounds.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

This table is interactive. You can sort and filter the data.

| Bond | Functional Group | Typical Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H | Alcohol | 3230 - 3550 | Strong, Broad | The broad nature is indicative of intermolecular hydrogen bonding. chemguide.co.uk |

| C-H | Alkane (Methyl) | 2850 - 3000 | Medium to Strong | Relates to the stretching vibrations of the methyl groups. libretexts.org |

| C-F | Fluoroalkane | 1000 - 1400 | Strong | The exact position depends on the specific molecular environment. |

| C-O | Alcohol | 1000 - 1300 | Strong | Stretching vibration, often found within the complex fingerprint region. chemguide.co.uk |

Hydrogen Bonding Signatures

The most significant spectroscopic signature of hydrogen bonding in this compound is the broadness of the O-H stretching band observed in its infrared spectrum. docbrown.info This broadening arises because the alcohol can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the hydroxyl oxygen), leading to the formation of intermolecular clusters and a range of vibrational environments for the O-H group.

Studies on mixtures of hydrogenated and fluorinated alcohols, such as tert-butanol (B103910) (TBH) and perfluoro-tert-butanol (B1216648) (TBF), provide valuable insight into these interactions. In pure liquid tert-butanol, the IR spectrum shows a very broad and intense band around 3360 cm⁻¹, which is attributed to the presence of large hydrogen-bonded clusters, primarily tetramers and even hexamers. acs.org As a fluorinated alcohol like TBF is introduced, these larger clusters are disrupted. acs.org This disruption is observed in the spectrum as a decrease in the intensity of the broad low-frequency band and a shift towards higher frequencies, indicating the formation of smaller oligomers, monomers, and heterodimers between the different alcohol species. acs.org

Similarly, for this compound, the precise shape and position of the O-H band can provide detailed information about the state of aggregation and the nature of the intermolecular hydrogen bonds in the liquid state or in solution. Changes in temperature or concentration would be expected to alter the hydrogen-bonding equilibrium, which would be directly observable through changes in the O-H vibrational band. The analysis of these spectral features, often aided by theoretical calculations, allows for a deep understanding of the intermolecular forces that govern the properties of the compound. nih.gov

X-ray Crystallography of Derivatives and Related Structures

For instance, fluorinated analogues of tert-butyl alcohol have been synthesized and used as protecting groups in fluorous synthesis. nih.govconsensus.app Characterizing the crystal structure of these derivatives is essential for understanding their chemical reactivity and how they interact with other molecules. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com

A typical crystallographic study yields precise data on the unit cell dimensions (the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, triclinic), and the space group, which describes the symmetry of the crystal. mdpi.com This information is crucial for understanding the packing of molecules in the solid state and identifying intermolecular interactions, such as hydrogen bonds or other non-covalent contacts, that stabilize the crystal lattice. mdpi.com

Table 2: Example of Data Obtained from a Single-Crystal X-ray Diffraction Study

This table presents typical crystallographic data for a representative organic molecule to illustrate the outputs of the technique.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₃H₁₀N₅SBr | The elemental composition of the molecule in the crystal. |

| Formula Weight | 344.22 | The mass of one mole of the compound. |

| Crystal System | Triclinic | The crystal lattice system describing the shape of the unit cell. |

| Space Group | P-1 | The designation for the symmetry operations of the unit cell. |

| a (Å) | 8.0451(3) | The length of the 'a' axis of the unit cell. |

| b (Å) | 9.8765(3) | The length of the 'b' axis of the unit cell. |

| c (Å) | 10.1234(4) | The length of the 'c' axis of the unit cell. |

| α (°) | 68.123(3) | The angle between the 'b' and 'c' axes. |

| β (°) | 80.567(3) | The angle between the 'a' and 'c' axes. |

| γ (°) | 75.987(3) | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 721.54(5) | The volume of a single unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Source: Data is illustrative and based on a representative structure from crystallographic literature. mdpi.com |

Emerging Research and Future Directions

New Catalytic Systems for 1,1-Difluoro-2-methylpropan-2-ol Transformations

The development of efficient catalytic systems is paramount for unlocking the full synthetic potential of this compound. While specific catalytic transformations of this exact molecule are still an emerging area of research, broader advancements in C-F bond activation and functionalization of fluorinated compounds provide a fertile ground for future exploration.

Researchers are increasingly investigating transition metal-catalyzed reactions to selectively functionalize fluorinated synthons. For instance, palladium-catalyzed cross-coupling reactions have been effectively used for the C–H functionalization of related fluorinated structures, suggesting a potential avenue for the derivatization of this compound. The development of catalysts that can selectively activate the C-H bonds in the methyl groups or the tertiary alcohol moiety without disturbing the gem-difluoro group would be a significant breakthrough.

Another promising area is the use of photoredox catalysis. This approach utilizes light to initiate catalytic cycles, often under mild reaction conditions. Such methodologies could enable novel transformations of this compound that are not accessible through traditional thermal methods. The focus will be on designing catalyst systems that can overcome the inherent stability of the C-F bonds and the steric hindrance around the tertiary alcohol.

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Potential Catalyst System | Desired Product |

| C-H Arylation/Alkenylation | Palladium(II) complexes with specialized ligands | Functionalized derivatives with new C-C bonds |

| Dehydrative Coupling | Lewis or Brønsted acids | Ether or ester linkages |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rhodium, Ruthenium) | Chiral fluorinated building blocks |

| Photoredox-mediated Functionalization | Iridium or Ruthenium-based photocatalysts | Radically-generated derivatives |

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with flow synthesis and automation represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.

For transformations involving this compound, flow chemistry could enable reactions that are difficult to control in batch, such as highly exothermic or fast reactions. The modular nature of flow systems also allows for the seamless integration of reaction, separation, and purification steps, leading to a more streamlined and automated workflow.

Automated synthesis platforms, often coupled with machine learning algorithms, can rapidly screen a wide range of reaction conditions to identify optimal parameters for the transformation of this compound. This high-throughput approach can accelerate the discovery of new reactions and the development of efficient synthetic routes to valuable derivatives. The combination of flow chemistry and automation has the potential to revolutionize the way molecules derived from this compound are synthesized, moving from manual, lab-scale preparations to on-demand, automated production.

Development of Advanced Materials Incorporating the this compound Motif

The unique properties conferred by the gem-difluoro group make this compound an attractive building block for the development of advanced materials. The high electronegativity and low polarizability of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties.

One area of interest is the incorporation of the this compound motif into polymers. By functionalizing the hydroxyl group, this compound can be converted into a monomer and subsequently polymerized to create novel fluorinated polymers. These polymers could exhibit desirable properties such as low dielectric constants, high optical transparency, and hydrophobicity, making them suitable for applications in electronics, optics, and coatings.

Furthermore, the introduction of the difluoromethyl group can significantly alter the electronic properties of organic materials. This makes derivatives of this compound interesting candidates for the synthesis of organic semiconductors, liquid crystals, and other functional materials where fine-tuning of electronic characteristics is crucial.

Table 2: Potential Advanced Materials Derived from this compound

| Material Class | Potential Monomer | Key Properties | Potential Applications |

| Fluorinated Polyacrylates | 1,1-Difluoro-2-methylprop-2-yl acrylate | Low surface energy, high thermal stability | Hydrophobic coatings, high-performance elastomers |